2-(Bromomethyl)phenylboronic acid neopentyl glycol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester is a boronic ester derivative that has garnered interest in various fields of chemistry and material science. This compound is known for its unique reactivity and stability, making it a valuable intermediate in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)phenylboronic acid neopentyl glycol ester typically involves the reaction of 2-(Bromomethyl)phenylboronic acid with neopentyl glycol. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The boronic ester moiety can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used to oxidize the boronic ester to the corresponding boronic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted phenylboronic esters, while oxidation and reduction reactions can produce boronic acids or alcohols .
Scientific Research Applications
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)phenylboronic acid neopentyl glycol ester involves its ability to form stable complexes with various nucleophiles. The boronic ester moiety can interact with diols and other Lewis bases, facilitating the formation of cyclic boronate esters. These interactions are crucial in many of its applications, including catalysis and drug design .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Neopentyl Glycol Ester: Similar in structure but lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Bromomethyl)phenylboronic Acid: Similar but does not have the neopentyl glycol ester moiety, affecting its stability and reactivity.
Uniqueness
2-(Bromomethyl)phenylboronic acid neopentyl glycol ester is unique due to the presence of both the bromomethyl group and the boronic ester moiety. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical transformations and applications .
Properties
IUPAC Name |
[2-(bromomethyl)phenyl]-(3-hydroxy-2,2-dimethylpropoxy)borinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BBrO3/c1-12(2,8-15)9-17-13(16)11-6-4-3-5-10(11)7-14/h3-6,15-16H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJVTKZDUBGZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CBr)(O)OCC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.